Cas no 99065-42-6 (Methyl 1-ethylpiperidine-4-carboxylate)

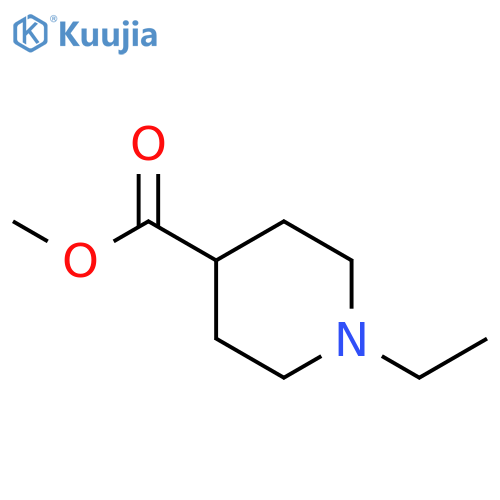

99065-42-6 structure

商品名:Methyl 1-ethylpiperidine-4-carboxylate

Methyl 1-ethylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-ethylpiperidine-4-carboxylate

- METHYL 1-ETHYL-4-PIPERIDINECARBOXYLATE

- 1-Aethyl-piperidin-4-carbonsaeure-methylester

- 1-ethyl-piperidine-4-carboxylic acid methyl ester

- N-Ethyl-4-ethyl Piperidinelarboxylate

- DTXSID40630840

- 99065-42-6

- Methyl1-ethylpiperidine-4-carboxylate

- SCHEMBL10516690

- AKOS009072085

- SB41948

- FT-0692579

-

- インチ: InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3

- InChIKey: AYLUKTKPNDSZBS-UHFFFAOYSA-N

- ほほえんだ: CCN1CCC(CC1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 171.12600

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 0.991

- ふってん: 211.4°C at 760 mmHg

- フラッシュポイント: 74.2°C

- 屈折率: 1.455

- PSA: 29.54000

- LogP: 0.82920

Methyl 1-ethylpiperidine-4-carboxylate セキュリティ情報

Methyl 1-ethylpiperidine-4-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 1-ethylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750991-5g |

Methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 98% | 5g |

¥3192.00 | 2024-04-23 | |

| Alichem | A129006779-10g |

Methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95% | 10g |

$483.00 | 2023-08-31 | |

| Chemenu | CM179764-5g |

methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95% | 5g |

$*** | 2023-04-18 | |

| Crysdot LLC | CD11000700-5g |

Methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95+% | 5g |

$353 | 2024-07-19 | |

| Chemenu | CM179764-5g |

methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95% | 5g |

$333 | 2021-08-05 | |

| Chemenu | CM179764-10g |

methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95% | 10g |

$533 | 2021-08-05 | |

| Crysdot LLC | CD11000700-10g |

Methyl 1-ethylpiperidine-4-carboxylate |

99065-42-6 | 95+% | 10g |

$564 | 2024-07-19 |

Methyl 1-ethylpiperidine-4-carboxylate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

2. Water

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

99065-42-6 (Methyl 1-ethylpiperidine-4-carboxylate) 関連製品

- 103039-88-9(Ethyl 4-methylpiperidine-4-carboxylate)

- 1690-75-1(methyl 1-methylpiperidine-4-carboxylate)

- 24252-37-7(Ethyl 1-methylpiperidine-4-carboxylate)

- 1690-72-8(Methyl 1-methylpiperidine-3-carboxylate)

- 2971-79-1(Methyl piperidine-4-carboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬